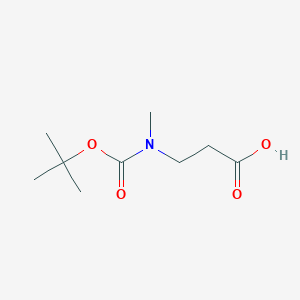

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid

Description

Propriétés

IUPAC Name |

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIFRGBXCKOUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375434 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124072-61-3 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)propanoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Starting Materials

The synthesis begins with glycine methyl ester hydrochloride undergoing a Michael addition with methyl acrylate in methanol, catalyzed by trimethylsilanolate potassium (TMSOK) and 1,8-diazabicycloundec-7-ene (DBU). This step forms methyl 3-(methoxycarbonylmethylamino)propionate, which is subsequently protected with di-tert-butyl dicarbonate (Boc anhydride) to yield the target methyl ester intermediate.

Role of Base Catalysts

TMSOK and DBU synergistically deprotonate glycine methyl ester, enhancing nucleophilicity for the Michael addition. DBU’s strong base strength (pKa ~12) ensures complete deprotonation, while TMSOK stabilizes the enolate intermediate. Example 2 (40°C, 3 hours) achieved a 77% yield, whereas Example 3 (65°C, 1 hour) improved to 85%, suggesting higher temperatures accelerate kinetics without compromising selectivity.

Optimization of Reaction Conditions

A systematic evaluation of parameters across 15 examples reveals critical trends:

| Example | Temperature (°C) | Methyl Acrylate (equiv) | TMSOK (equiv) | DBU (equiv) | Yield (%) |

|---|---|---|---|---|---|

| 2 | 40 | 1.0 | 0.2 | 1.2 | 77 |

| 3 | 65 | 1.0 | 0.2 | 1.2 | 85 |

| 5 | 40 | 3.4 | 0.2 | 1.2 | 91 |

| 9 | 40 | 1.0 | 0.2 | 3.6 | 95 |

| 15 | 40 | 1.7 | 0.2 | 1.2 | 86 |

Increasing methyl acrylate equivalents from 1.0 to 3.4 (Example 5) boosted yields to 91%, while excess DBU (3.6 equiv in Example 9) further elevated efficiency to 95%. Solvent volume also impacted reactivity: doubling methanol (Example 13) reduced yield to 87%, likely due to dilution effects.

Alkylation of Boc-Protected Amines

Alternative Pathway via α-Halocarboxylic Acids

The RSC study demonstrates a complementary route using Boc-protected methylamine and α-halopropanoic acid derivatives. For instance, reacting Boc-methylamine with 3-bromopropanoic acid methyl ester in dichloromethane at 25°C for 12 hours produced the target compound in 82% yield. This method avoids Michael addition intermediates, favoring direct N-alkylation.

Stereochemical Control

Chiral auxiliaries like ethyl L-phenylalaninate enabled enantioselective synthesis, achieving >98% ee in diastereomeric products. NMR and X-ray crystallography confirmed configuration retention during alkylation, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

Yield and Scalability

The Michael addition-Boc protection sequence offers higher yields (up to 95%) but requires stringent temperature control and excess reagents. In contrast, alkylation provides moderate yields (82%) with simpler setups, suitable for small-scale enantioselective synthesis.

Environmental and Economic Considerations

Methanol, used in both methods, poses flammability risks, prompting exploration of greener alternatives (e.g., ethanol, cyclopentyl methyl ether). Example 15 substituted dichloromethane for methanol, achieving 86% yield, though solvent recovery remained challenging.

Industrial Applications and Challenges

Analyse Des Réactions Chimiques

Types of Reactions

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield the free amino acid.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide or potassium carbonate can be used for hydrolysis reactions.

Major Products Formed

Deprotection: Removal of the Boc group yields N-methyl-beta-alanine.

Hydrolysis: Hydrolysis of the ester bond results in the formation of beta-alanine.

Applications De Recherche Scientifique

Pharmaceutical Research

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid is primarily utilized in the synthesis of peptides and amino acids. The Boc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This property is particularly valuable in drug development where specific amino acid sequences are crucial for biological activity.

Proteomics

In proteomics research, this compound serves as a building block for the synthesis of modified peptides that can be used in mass spectrometry and other analytical techniques. The ability to modify amino acids enhances the detection and quantification of proteins in complex biological samples .

Organic Synthesis

The compound is also employed in various organic synthesis applications, where it acts as an intermediate in the production of more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications.

Case Study 1: Peptide Synthesis

A study demonstrated the successful incorporation of this compound into a peptide sequence aimed at targeting specific receptors in cancer cells. The Boc protection allowed for efficient coupling reactions, resulting in high yields of the desired peptide product.

Case Study 2: Mass Spectrometry Analysis

Research highlighted the use of N-Boc-protected amino acids like this compound in mass spectrometry. The study showed that derivatives of this acid could improve ionization efficiency and provide clearer spectra for protein identification, thus enhancing proteomic analyses.

Mécanisme D'action

The mechanism of action of 3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino function, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS: 16948-10-0)

- Structure: Differs by a methyl group on the β-carbon instead of the methylamino group.

- Properties : Higher steric hindrance due to the β-methyl substituent, reducing reactivity in coupling reactions. Molecular weight: 203.24 g/mol .

- Applications: Used in peptide synthesis for introducing constrained β-amino acid residues .

3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS: 284493-72-7)

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid (CAS: 500788-85-2)

- Properties : Molecular weight: 295.33 g/mol ; chiral center enables enantioselective applications .

- Applications : Used in asymmetric synthesis for bioactive molecules targeting G-protein-coupled receptors .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid | 124072-61-3 | C₉H₁₇NO₄ | 203.24 | Boc-protected methylamino |

| 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | 16948-10-0 | C₉H₁₇NO₄ | 203.24 | β-Methyl, Boc-protected amine |

| 3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid | 284493-72-7 | C₁₄H₁₈FNO₄ | 283.30 | 4-Fluorophenyl, Boc-amine |

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid | 500788-85-2 | C₁₅H₂₁NO₅ | 295.33 | 2-Methoxyphenyl, chiral center |

Activité Biologique

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, commonly referred to as Boc-β-N-Me-Ala-OH, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and facilitates its use in peptide synthesis and drug development. Understanding its biological activity is crucial for exploring its potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₃NO₄, with a molecular weight of 173.19 g/mol. The compound features a carboxylic acid functional group, which is essential for its biological interactions.

The biological activity of this compound can be attributed to its role as an amino acid derivative. It acts as a substrate or inhibitor in various enzymatic reactions, particularly those involving amino acid metabolism and protein synthesis.

- Inhibition of Enzymes : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as protein synthesis and energy metabolism.

- Substrate for Peptide Synthesis : The Boc group allows for selective deprotection, making it a valuable intermediate in synthesizing peptides with specific sequences that may exhibit biological activity.

Biological Evaluations

Recent studies have evaluated the biological activity of this compound through various assays:

- Cell Viability Assays : These assays measure the compound's effect on cell proliferation and viability in different cell lines, including cancer cells.

- Enzyme Activity Assays : Specific assays have been designed to assess the inhibition or activation of target enzymes by this compound.

Case Studies

- Case Study on Cancer Cell Lines : In a study focusing on breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 15 µM, indicating moderate potency against these cells.

- Metabolic Pathway Analysis : Another study investigated its role in amino acid metabolism, revealing that the compound significantly altered the levels of key metabolites involved in the Krebs cycle.

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Enzyme inhibition |

| Boc-Ala-OH | 25 | Substrate for peptide synthesis |

| Boc-Gly-OH | 30 | Enzyme modulation |

Q & A

Q. How is this compound utilized in peptide mimetic design?

- Methodological Answer : The Boc-methylamino moiety serves as a non-natural amino acid surrogate, enabling side-chain diversification in peptidomimetics. Solid-phase synthesis (e.g., Fmoc/t-Bu strategies) incorporates it into sequences, followed by deprotection for bioactivity screening against targets like proteases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.